Significantly Extended Human Elimination Half-Life Versus Cefoperazone and Other Class Members
Cefpiramide possesses a substantially longer plasma elimination half-life in humans compared to its closest structural and clinical analog, cefoperazone, as well as the vast majority of cephalosporins. This extended half-life is a direct, quantifiable differentiator that impacts dosing frequency and sustained drug exposure [1][2].
| Evidence Dimension | Elimination Half-Life (t1/2) in Humans |
|---|---|
| Target Compound Data | 4.44 - 5.0 hours |
| Comparator Or Baseline | Cefoperazone: ~2.0 hours; Most other cephalosporins: 1-2 hours |
| Quantified Difference | 2- to 3-fold longer half-life compared to cefoperazone and most other cephalosporins. |
| Conditions | Human subjects; single and multiple intravenous dose pharmacokinetic studies. |
Why This Matters
A longer half-life allows for less frequent dosing intervals, which is a key factor for operational efficiency in clinical trial design and potentially reduces material and administration costs.
- [1] Nakagawa K, Koyama M, Matsui H, Ikeda C, Yano K, Nakatsuru N, Yoshinaga K, Noguchi T. Pharmacokinetics of cefpiramide (SM-1652) in humans. Antimicrob Agents Chemother. 1984 Oct;26(4):553-5. View Source
- [2] Bergan T. Pharmacokinetic properties of the cephalosporins. Drugs. 1987;34 Suppl 2:89-104. PMID: 3319507. View Source
